![molecular formula C16H26N2O2S B5869589 N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide, also known as NMPMS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that has been synthesized through a specific method and has shown potential in various biochemical and physiological applications.
作用機序
The mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide is not fully understood, but it is believed to interact with the sigma-1 receptor in cells. This interaction may modulate various physiological processes, including neurotransmitter release, calcium signaling, and cell survival. Further research is needed to fully elucidate the mechanism of action of N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, which may have implications for the treatment of various neurological disorders. It has also been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide in lab experiments is that it is relatively easy to synthesize in large quantities. Additionally, it has shown potential in various scientific research applications, including as a ligand for the sigma-1 receptor and as a fluorescent probe for imaging the sigma-1 receptor in cells. However, one limitation of using N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide. One potential direction is to further elucidate its mechanism of action and its interactions with the sigma-1 receptor. Additionally, further research is needed to explore its potential therapeutic applications, including in the treatment of neurological and inflammatory diseases. Finally, N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide may have potential applications in the field of drug discovery, as a starting material for the synthesis of other compounds with potential therapeutic applications.
合成法
The synthesis of N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide involves the reaction of p-toluenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product. This method is relatively simple and has been used to synthesize N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide in large quantities for scientific research purposes.
科学的研究の応用
N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is a protein that is involved in various physiological processes. It has also been used as a fluorescent probe for imaging the sigma-1 receptor in cells. Additionally, N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide has been used as a starting material for the synthesis of other compounds that have potential therapeutic applications.
特性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-15-8-12-18(13-9-15)11-5-10-17-21(19,20)14-16-6-3-2-4-7-16/h2-4,6-7,15,17H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBWHBOTGJTJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)
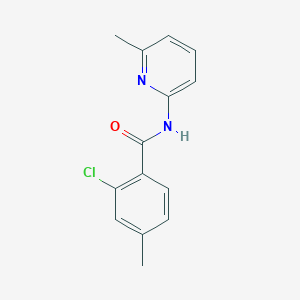
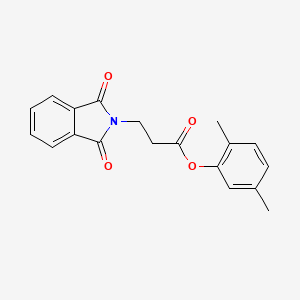
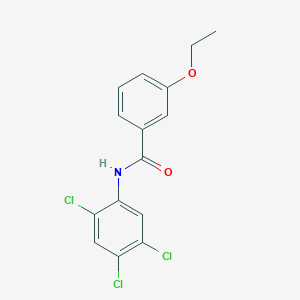

![N-[4-(aminosulfonyl)phenyl]-3,4-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B5869543.png)
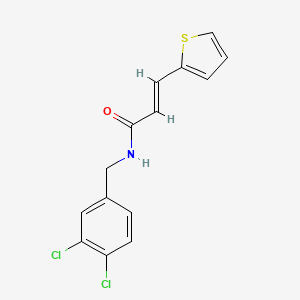
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
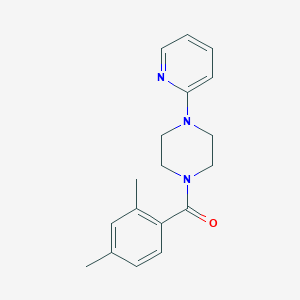
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)